4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine
Overview
Description
“4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine” is a chemical compound with the empirical formula C12H14F3NO2 . It has a molecular weight of 261.24 . This compound is in solid form .
Molecular Structure Analysis
The InChI key for this compound is RPQOTFPZKNHYFB-UHFFFAOYSA-N . The SMILES string representation is C1CNCCC1OC2=CC=CC=C2C(F)(F)F . These representations provide a detailed view of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C12H14F3NO2, and it has a molecular weight of 261.24 .Scientific Research Applications
Synthesis and Characterization in Drug Research
The compound 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine has been identified in the context of drug research, particularly related to multidrug-resistant tuberculosis (MDR-TB). It has been detected as a trace level substance in certain drug substances and characterized using advanced spectroscopic techniques such as NMR, FT-IR, and HRMS. The detailed study and identification of such substances are crucial for understanding drug composition and impurities, which is essential for drug safety and efficacy (Jayachandra et al., 2018).
Potential in Radiolabeled Probes
Research on halogenated 4-(phenoxymethyl)piperidines, which are structurally related to this compound, has shown potential for these compounds as radiolabeled probes for σ-1 receptors. These probes are useful in in vivo studies and could provide insights into the functioning of σ receptors in various organs. The study demonstrated high uptake and retention of radioactivity in the brain and other organs, indicating the effectiveness of these probes in biological research (Waterhouse et al., 1997).
Nucleophilic Aromatic Substitution Reactions
A study on the reactivity of nitrophenyl ethers activated by trifluoromethyl groups, which are closely related to the structure of this compound, with nucleophiles in dipolar aprotic solvents provided insights into the effects of the trifluoromethyl group on chemical reactivity. Such research is fundamental in organic chemistry, shedding light on reaction mechanisms and the influence of substituents on reactivity (Isanbor & Babatunde, 2019).
Antioxidant and Medicinal Applications
Piperidine and pyrrolidine nitroxyl radicals, which include structures related to this compound, have been explored for their antioxidant properties and potential as contrast agents, spin probes, and radiation protective agents. The development of stable nitroxyl radicals resistant to reduction by ascorbic acid highlights the potential of these compounds in medicinal chemistry and biomedical applications (Kinoshita et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenoxy]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)10-7-8(17(18)19)1-2-11(10)20-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIBJRHBDNWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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